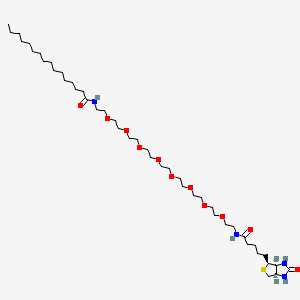
Palmitic-amide-PEG8-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitic-amide-PEG8-Biotin is a compound that combines palmitic acid, a long-chain saturated fatty acid, with a polyethylene glycol (PEG) spacer and biotin, a vitamin that binds strongly to avidin and streptavidin. This compound is used in various biochemical and biotechnological applications due to its unique properties, such as increased solubility and reduced steric hindrance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palmitic-amide-PEG8-Biotin typically involves the following steps:
Activation of Palmitic Acid: Palmitic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The activated palmitic acid is then reacted with an amine-terminated PEG8 to form Palmitic-amide-PEG8.
Biotinylation: The final step involves the reaction of Palmitic-amide-PEG8 with biotin-NHS ester to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of palmitic acid are activated using industrial-scale reactors.
Continuous Amidation: The amidation reaction is carried out in continuous flow reactors to ensure consistent product quality.
Automated Biotinylation: Automated systems are used to control the biotinylation process, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Palmitic-amide-PEG8-Biotin undergoes several types of chemical reactions:
Oxidation: The palmitic acid moiety can undergo oxidation to form palmitic acid derivatives.
Reduction: The amide bond can be reduced under specific conditions to form amine derivatives.
Substitution: The biotin moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of amide bonds.
Substitution: Substitution reactions often use reagents like sodium azide (NaN3) and triphenylphosphine (PPh3).
Major Products
Oxidation Products: Palmitic acid derivatives such as palmitic aldehyde and palmitic alcohol.
Reduction Products: Amine derivatives of Palmitic-amide-PEG8.
Substitution Products: Biotin derivatives with various functional groups.
Applications De Recherche Scientifique
Palmitic-amide-PEG8-Biotin has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.
Biology: Employed in protein labeling and detection assays due to its strong binding affinity with avidin and streptavidin.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools for detecting biomolecules.
Mécanisme D'action
The mechanism of action of Palmitic-amide-PEG8-Biotin involves:
Binding to Avidin/Streptavidin: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
Increased Solubility: The PEG8 spacer enhances the solubility of the compound in aqueous solutions, improving its bioavailability.
Reduced Steric Hindrance: The PEG8 spacer also reduces steric hindrance, allowing for more efficient binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG8-Amine: Similar structure but with a terminal amine group instead of palmitic acid.
Amine-PEG2-Biotin: Shorter PEG spacer and different functional groups.
Biotin-PEG4-Azide: Contains an azide group for click chemistry applications.
Uniqueness
Palmitic-amide-PEG8-Biotin is unique due to its combination of palmitic acid, PEG8 spacer, and biotin. This structure provides enhanced solubility, reduced steric hindrance, and strong binding affinity, making it highly versatile for various applications.
Propriétés
Formule moléculaire |
C44H84N4O11S |
|---|---|
Poids moléculaire |
877.2 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexadecanamide |
InChI |
InChI=1S/C44H84N4O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-41(49)45-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-46-42(50)19-16-15-17-40-43-39(38-60-40)47-44(51)48-43/h39-40,43H,2-38H2,1H3,(H,45,49)(H,46,50)(H2,47,48,51)/t39-,40-,43-/m0/s1 |
Clé InChI |
BEJDSEBBPJSKJE-RNMNAOLMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


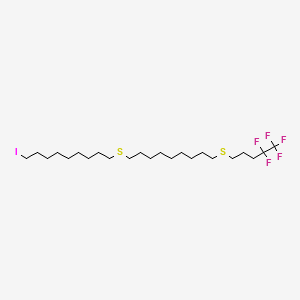
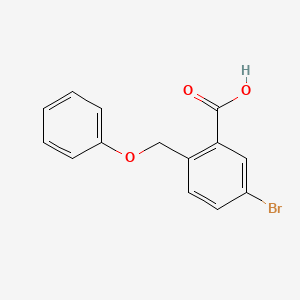
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)

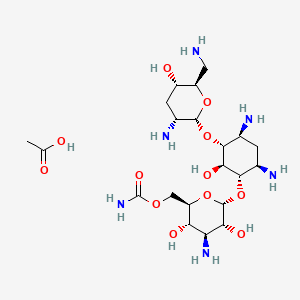

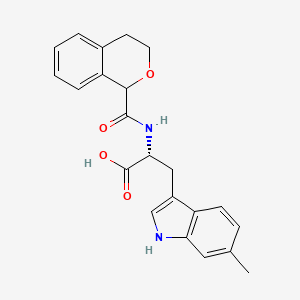

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)

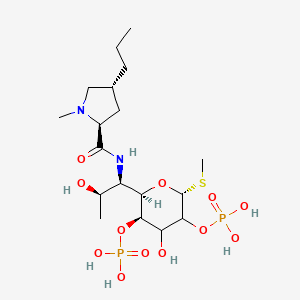
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
